molecular formula C9H8ClFN2S B3249027 4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride CAS No. 1909317-40-3

4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride

Cat. No.: B3249027
CAS No.: 1909317-40-3
M. Wt: 230.69
InChI Key: IGABLCWSKILGOU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a thiazol-5-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorinated aromatic compound reacts with the thiazole core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid

  • 4-(4-Fluorophenyl)acetone

  • Phosphine, tris(4-fluorophenyl)-

Uniqueness: 4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride is unique due to its thiazol-5-amine core, which differentiates it from other fluorophenyl-containing compounds. This structural feature contributes to its distinct chemical reactivity and biological activity.

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Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S.ClH/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8;/h1-5H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGABLCWSKILGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=N2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 2
4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 3
4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 4
4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 5
4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 6
4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride

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